N3-Unsubstituted Scaffold Enables Divergent Synthesis: SAR Data from the ArQule Akt Inhibitor Program Demonstrates the Impact of N3-Substitution on Biochemical Potency Across Akt Isoforms
The target compound bears a free NH at the imidazo[4,5-b]pyridine N3 position, enabling direct N-functionalization to access the entire 3-substituted SAR series. In the ArQule medicinal chemistry program, the N3 substituent was systematically varied: compound 4a (N-methyl) showed AKT1 IC₅₀ = 0.72 μM, AKT2 IC₅₀ = 20 μM, AKT3 IC₅₀ > 100 μM; compound 4b (N-tert-butyl) gave AKT1 IC₅₀ = 5.9 μM, AKT2 IC₅₀ = 16 μM, AKT3 IC₅₀ = 71 μM; and compound 6 (N-CH₂NH₂) yielded AKT1 IC₅₀ = 1.7 μM, AKT2 IC₅₀ = 9.3 μM, AKT3 IC₅₀ > 100 μM. This demonstrates a >8-fold difference in AKT1 potency between N-methyl (4a) and N-tert-butyl (4b) substitution, and isoform selectivity shifts that are governed entirely by the N3 substituent [1]. Purchasing a pre-substituted analog precludes exploration of this critical SAR vector.
| Evidence Dimension | Biochemical IC₅₀ against unphosphorylated full-length AKT1, AKT2, and AKT3 |
|---|---|
| Target Compound Data | N3-unsubstituted scaffold (CAS 120800-16-0): serves as the common synthetic precursor; direct AKT inhibition data not reported for the parent scaffold |
| Comparator Or Baseline | 4a (N-Me): AKT1 = 0.72 μM, AKT2 = 20 μM, AKT3 > 100 μM; 4b (N-t-Bu): AKT1 = 5.9 μM, AKT2 = 16 μM, AKT3 = 71 μM; 6 (N-CH₂NH₂): AKT1 = 1.7 μM, AKT2 = 9.3 μM, AKT3 > 100 μM |
| Quantified Difference | 8.2-fold difference in AKT1 IC₅₀ between N-Me (4a, 0.72 μM) and N-t-Bu (4b, 5.9 μM); >5.5-fold difference in AKT2 selectivity between N-Me and N-CH₂NH₂ |
| Conditions | Biochemical assay using unphosphorylated full-length AKT proteins preincubated with test compound, followed by in situ activation with PDK1 and MAPKAPK2, substrate: biotinylated crosstide [1] |
Why This Matters
For medicinal chemistry teams, the N3-unsubstituted scaffold is the mandatory starting point for divergent library synthesis; pre-substituted analogs irreversibly forfeit the ability to probe the N3 SAR dimension that governs both potency and isoform selectivity.
- [1] Lapierre, J.-M.; Eathiraj, S.; Vensel, D.; et al. J. Med. Chem. 2016, 59 (13), 6455–6469. Table 1: Biochemical Results of Early Compounds (IC₅₀ values for 4a, 4b, and 6). View Source
